Acetic acid trans-2-hepten-1-YL ester

Description

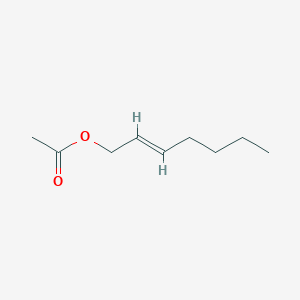

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hept-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCPMVVOGVEPRC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015449 | |

| Record name | (E)-Hept-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fresh leaf aroma | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.889-0.895 | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16939-73-4 | |

| Record name | (E)-2-Heptenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16939-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenyl acetate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hepten-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hept-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-2-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENYL ACETATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW02YZ45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hept-trans-2-en-1-yl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"Acetic acid trans-2-hepten-1-YL ester" physical properties

An In-depth Technical Guide to the Physical Properties of Acetic Acid trans-2-Hepten-1-yl Ester

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical properties of this compound, a compound of significant interest in the flavor, fragrance, and specialty chemical industries. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from authoritative sources, offering not only quantitative values but also field-proven insights into their measurement and implications. The guide covers compound identification, core physical characteristics, experimental methodologies, and safety protocols, ensuring a thorough and practical understanding of the substance.

Introduction and Compound Overview

This compound, commonly known in the industry as (E)-2-heptenyl acetate, is an organic compound classified as a carboxylic acid ester.[1] It is primarily recognized for its distinct organoleptic properties, presenting a sweet, waxy, and tropical aroma reminiscent of kiwi and pineapple.[2][3] This characteristic profile makes it a valuable ingredient in the formulation of complex fruit flavors and fragrances.[2]

From a chemical standpoint, its structure features a nine-carbon backbone, an ester functional group, and a double bond in the trans (or E) configuration. This specific stereochemistry is crucial to its physical and sensory properties. This guide offers a detailed exploration of these properties, grounded in verifiable data to support research and development activities.

Caption: 2D Chemical Structure of (2E)-hept-2-en-1-yl acetate.

Compound Identification

Accurate identification is paramount in scientific research. The following table consolidates the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | (2E)-hept-2-en-1-yl acetate | [1][4] |

| CAS Number | 16939-73-4 | [2][4][5] |

| Synonyms | trans-2-Heptenyl acetate, (E)-2-Heptenyl acetate, Acetic acid (E)-2-heptenyl ester, hept-trans-2-en-1-yl acetate | [2][6][7] |

| Molecular Formula | C₉H₁₆O₂ | [4][5][8] |

| Molecular Weight | 156.22 - 156.23 g/mol | [4][5][9] |

| InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+ | [1][4] |

| InChIKey | AWCPMVVOGVEPRC-VOTSOKGWSA-N | [1][4] |

| FEMA Number | 4125 | [2][3] |

| EC Number | 241-002-3 | [6][10] |

Scientist's Insight: While multiple CAS numbers may be encountered in literature, CAS 16939-73-4 is the most reliably assigned registry number for the trans or (E) isomer, which is critical for stereospecific applications.[2][4][5] The FEMA number indicates its status as a recognized flavoring substance.[2][3]

Core Physical Properties

The physical properties of a compound dictate its behavior in various applications, from reaction kinetics to formulation stability. The data below represents a synthesis of values from multiple reputable sources.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless, clear liquid | Ambient | [2][3][11] |

| Odor Profile | Sweet, waxy, tropical, fruity with notes of kiwi and pineapple | 10% in dipropylene glycol | [2][3] |

| Boiling Point | 192 - 194 °C | 760 mmHg | [2][3][7] |

| Density | 0.889 - 0.895 g/cm³ | 25 °C | [2] |

| 0.8915 g/cm³ | 18 °C | [7] | |

| Refractive Index | 1.4280 - 1.4340 | 20 °C | [2] |

| Flash Point | 73.6 - 74 °C (165 °F) | Closed Cup | [2][6][10] |

| Vapor Pressure | ~0.409 mmHg | 25 °C (Estimated) | [2][11] |

| Solubility | Insoluble in water; Soluble in alcohol | Standard | [2][12] |

| LogP (o/w) | ~3.11 - 3.23 | (Estimated) | [1][2][3] |

Scientist's Insight: The high boiling point and low vapor pressure are consistent with a molecule of this molecular weight and polarity, indicating it is not highly volatile at room temperature, which is a desirable trait for fragrance longevity. The LogP value, a measure of lipophilicity, suggests it will readily associate with non-polar phases, a key consideration in emulsion-based formulations or drug delivery systems.[1][2][3]

Experimental Protocol: Determination of Refractive Index

To ensure trustworthiness and reproducibility, this section details a standard protocol for measuring a key physical property. The refractive index is a fundamental property used for substance identification and purity assessment.

Objective: To accurately measure the refractive index of this compound using an Abbe refractometer.

Methodology:

-

Instrument Calibration:

-

Turn on the refractometer and the attached circulating water bath. Set the temperature to precisely 20.0 °C. Allow the system to equilibrate for at least 15 minutes.

-

Calibrate the instrument using a certified refractive index standard, typically distilled water (n_D = 1.3330 at 20 °C) or a standard block provided by the manufacturer. Adjust the instrument until the reading matches the standard's certified value.

-

Causality: Calibration is a non-negotiable first step. It corrects for any instrumental drift and ensures the measurements are traceable to a known standard, forming a self-validating system.

-

-

Sample Application:

-

Using a clean glass pipette, place 2-3 drops of the this compound onto the surface of the main prism.

-

Close the prism assembly firmly but gently. The liquid should spread evenly, creating a thin film without air bubbles.

-

Causality: A uniform, bubble-free film is essential for a clear, sharp borderline in the eyepiece, which is necessary for an accurate reading.

-

-

Measurement:

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Turn the fine adjustment knob to bring the borderline into sharp focus.

-

If color fringing (chromatic aberration) is observed at the borderline, turn the compensator dial until the fringe disappears and the borderline is a sharp, black-and-white line.

-

Align the sharp borderline precisely with the crosshairs in the eyepiece.

-

Causality: The compensator corrects for the dispersion of different wavelengths of light, ensuring the measurement is specific to the sodium D-line (589 nm), the standard for refractive index reporting.

-

-

Reading and Cleaning:

-

Press the "Read" button or look at the internal scale to obtain the refractive index value. Record the value to four decimal places, along with the temperature (e.g., n_D = 1.4315 at 20.0 °C).

-

Perform at least three independent measurements, cleaning the prism with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) between each replicate.

-

Causality: Multiple readings ensure precision and help identify any potential outliers caused by improper sample application or temperature fluctuation. Thorough cleaning prevents cross-contamination and residue buildup that would corrupt subsequent measurements.

-

Caption: Workflow for the determination of refractive index.

Safety and Handling

While this compound is not classified as a highly hazardous substance, prudent laboratory practices are essential.[2]

-

Classification: It is classified as a combustible liquid (H227).[3] Therefore, it should be kept away from open flames, sparks, and other sources of ignition.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use in a well-ventilated area to avoid inhalation of vapors. Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a well-characterized compound with a consistent set of physical properties that are vital to its application in the flavor and fragrance industries. Its defined boiling point, density, refractive index, and sensory profile provide the necessary parameters for quality control, formulation, and new product development. The methodologies for determining these properties are robust and rely on fundamental principles of physical chemistry, ensuring that researchers and developers can work with this compound with a high degree of confidence and reproducibility.

References

-

The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

-

NIST. (n.d.). trans-2-Heptenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]

-

PubChem. (n.d.). Hept-2-EN-1-YL acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-hepten-1-ol. Retrieved from [Link]

Sources

- 1. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB [foodb.ca]

- 2. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]

- 3. This compound | 16939-73-4 [m.chemicalbook.com]

- 4. trans-2-Heptenyl acetate [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 1576-79-0 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. trans-2-Heptenyl Acetate | 16939-73-4 | TCI EUROPE N.V. [tcichemicals.com]

- 11. parchem.com [parchem.com]

- 12. (E)-2-hepten-1-ol, 33467-76-4 [thegoodscentscompany.com]

"trans-2-hepten-1-yl acetate" chemical structure and CAS number

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-2-Hepten-1-yl acetate is an organic compound classified as a carboxylic ester, recognized for its distinct sensory properties and its role as a versatile chemical intermediate.[1][2] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, methods for structural characterization, and its principal applications. With a focus on scientific integrity, this document synthesizes established data to offer field-proven insights for professionals in chemical research and development.

Section 1: Chemical Identity and Physicochemical Properties

trans-2-Hepten-1-yl acetate, also known as (E)-hept-2-enyl acetate, is an acyclic ester with a seven-carbon chain, a double bond in the trans (E) configuration at the second carbon, and an acetate group at the first position.[3] This specific stereochemistry is crucial to its chemical and biological properties.

Chemical Structure and Identifiers

The identity of a chemical compound is fundamentally defined by its structure and standardized identifiers, which ensure unambiguous communication in research and commerce.

Chemical Structure Diagram:

Caption: 2D structure of trans-2-hepten-1-yl acetate.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | (2E)-hept-2-en-1-yl acetate | [2][3] |

| CAS Number | 16939-73-4 | [1][2][3] |

| Molecular Formula | C₉H₁₆O₂ | [3][4][5] |

| Molecular Weight | 156.22 g/mol | [3][5] |

| InChI Key | AWCPMVVOGVEPRC-VOTSOKGWSA-N | [2][3] |

| Canonical SMILES | CCCC\C=C\COC(C)=O | [2] |

| Synonyms | (E)-2-Heptenyl acetate, trans-2-Heptenyl acetate | [3][4] |

Physicochemical Data

The physical properties of trans-2-hepten-1-yl acetate are critical for its handling, purification, and application, particularly in the flavor and fragrance industry.

| Property | Value | Unit | Conditions |

| Boiling Point | 192-194 | °C | at 1 atm |

| Density | 0.8915 | g/cm³ | at 18 °C |

| Refractive Index | 1.428 - 1.434 | at 20 °C | |

| Flash Point | 73.89 | °C | Closed Cup |

| Water Solubility | 0.32 | g/L | Estimated |

| logP | 3.23 | Estimated |

(Data sourced from references[1][4][6])

Section 2: Synthesis and Purification

The most direct and common synthesis route for trans-2-hepten-1-yl acetate is the esterification of its corresponding alcohol, trans-2-hepten-1-ol. This two-step process begins with the selective reduction of trans-2-heptenal.

Synthesis Workflow Diagram:

Caption: Two-step synthesis pathway for trans-2-hepten-1-yl acetate.

Experimental Protocol: Synthesis

Causality: The choice of sodium borohydride (NaBH₄) in Step 1 is critical. It is a mild reducing agent that selectively reduces the aldehyde group of trans-2-heptenal to an alcohol without affecting the carbon-carbon double bond.[7] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could risk over-reduction. The subsequent acetylation (Step 2) is a standard esterification using acetic anhydride with pyridine, which acts as both a catalyst and a scavenger for the acetic acid byproduct.[8]

Step 1: Reduction of trans-2-Heptenal to trans-2-Hepten-1-ol

-

Set up a round-bottom flask equipped with a magnetic stirrer and an addition funnel in an ice bath.

-

Dissolve trans-2-heptenal (1 eq.) in 95% ethanol and add the solution to the flask.

-

Slowly add a solution of sodium borohydride (NaBH₄, 0.3 eq.) in ethanol via the addition funnel over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the solution is slightly acidic (pH ~6).

-

Perform a liquid-liquid extraction with diethyl ether (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude trans-2-hepten-1-ol.

Step 2: Acetylation of trans-2-Hepten-1-ol

-

In a clean, dry flask, dissolve the crude trans-2-hepten-1-ol (1 eq.) in pyridine (1.5 eq.).

-

Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq.).

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into cold water and extract with ethyl acetate (3x volume).

-

Wash the combined organic layers sequentially with 5% HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Protocol

Trustworthiness: The final product's purity is validated through fractional distillation under reduced pressure. This technique is effective for separating the target ester from any remaining starting alcohol or high-boiling-point impurities, as their vapor pressures will be sufficiently different. The purity should be confirmed post-distillation using Gas Chromatography (GC).

-

Set up a fractional distillation apparatus with a vacuum adapter.

-

Heat the crude product gently under reduced pressure.

-

Collect the fraction distilling at the appropriate temperature and pressure range for trans-2-hepten-1-yl acetate.

-

Analyze the purity of the collected fraction using GC-MS.

Section 3: Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecule's framework.

| Technique | Expected Observations |

| ¹H NMR | - Olefinic Protons: Two distinct multiplets between 5.5-5.9 ppm, with a large coupling constant (J ≈ 15 Hz) confirming the trans configuration. - Methylene Protons (adjacent to oxygen): A doublet around 4.5 ppm. - Acetyl Protons: A sharp singlet around 2.0 ppm. - Alkyl Protons: A series of multiplets between 0.9 and 2.2 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal around 170-171 ppm. - Olefinic Carbons: Two signals between 123-138 ppm. - Methylene Carbon (adjacent to oxygen): A signal around 65 ppm. - Acetyl Carbon: A signal around 21 ppm. |

| FT-IR | - C=O Stretch (Ester): Strong, sharp absorbance band around 1740 cm⁻¹. - C-O Stretch (Ester): Strong absorbance around 1230 cm⁻¹. - C=C Stretch: Absorbance around 1670 cm⁻¹. - =C-H Bend (trans): Characteristic strong absorbance around 970 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 156. - Key Fragment: A prominent peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺. |

(Expected data is based on standard values for similar functional groups and structures.)

Section 4: Applications in Research and Industry

trans-2-Hepten-1-yl acetate's primary commercial application is within the flavor and fragrance industry.[6]

-

Flavor Agent: It is used to impart sweet, waxy, and tropical fruit notes, often described as reminiscent of kiwi and pineapple.[6] It can add an exotic twist to apple, peach, and berry flavor profiles.[6]

-

Fragrance Component: In perfumery, it contributes to fruity and green top notes in various compositions.

-

Chemical Intermediate: As an allylic acetate, it can serve as a precursor in organic synthesis. The acetate group can act as a leaving group in substitution reactions, enabling the introduction of other functional groups at the allylic position. This makes it a useful building block for more complex molecules, including potential pharmaceutical intermediates.

Section 5: Safety and Handling

According to available safety data, trans-2-hepten-1-yl acetate is not classified under major hazard categories.[6] However, standard laboratory safety practices should always be followed.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Storage: Store in a cool, dry place away from ignition sources. Keep container tightly closed.

-

Toxicity: Detailed toxicological data is limited. It is recommended to handle it as a potentially harmful chemical and avoid inhalation or ingestion.[9]

References

-

NIST. (n.d.). trans-2-Heptenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hepten-1-yl acetate. Retrieved from [Link]

-

FooDB. (2018). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Hept-trans-2-en-1-yl acetate (HMDB0032307). Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). trans-2-Hepten-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). Hept-2-EN-1-YL acetate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hepten-1-al. National Institutes of Health. Retrieved from [Link]

-

Natural Volatiles and Essential Oils. (2021). Synthesis Of Pheromon Grapholitha Molesta Busck. Retrieved from [Link]

Sources

- 1. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. trans-2-Heptenyl acetate [webbook.nist.gov]

- 4. ACETIC ACID TRANS-2-HEPTEN-1-YL ESTER | 1576-79-0 [amp.chemicalbook.com]

- 5. Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thegoodscentscompany.com [thegoodscentscompany.com]

- 7. 2-Hepten-1-al | C7H12O | CID 17167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nveo.org [nveo.org]

- 9. 2-hepten-1-yl acetate, 1576-79-0 [thegoodscentscompany.com]

A Technical Guide to the Natural Occurrence and Analysis of Acetic Acid trans-2-Hepten-1-yl Ester in Plants

Introduction: A Key Contributor to Plant Aromatic Profiles

Acetic acid trans-2-hepten-1-yl ester, also known as (E)-2-hepten-1-yl acetate, is a volatile organic compound (VOC) belonging to the ester class of natural products. With the molecular formula C₉H₁₆O₂, this colorless to slightly yellow liquid possesses a characteristic fruity and green aroma. In the plant kingdom, it functions as a secondary metabolite, contributing significantly to the complex aromatic bouquet of various fruits and flowers.[1] These volatile esters are crucial for plant communication, playing roles in attracting pollinators, deterring herbivores, and acting as defense signaling molecules.[2]

This technical guide provides a comprehensive overview of the natural distribution of this compound in plants, its putative biosynthetic pathway, and the state-of-the-art analytical methodologies for its extraction, identification, and quantification. The content is tailored for researchers, phytochemists, and professionals in the drug development and flavor and fragrance industries, offering both foundational knowledge and detailed, actionable protocols.

Natural Distribution in the Plant Kingdom

The occurrence of this compound has been documented primarily in the fruits of species within the Rosaceae family. Its presence is a key factor in the characteristic aroma profile of these fruits. While not as ubiquitous as some C6 "green leaf volatile" esters, its detection in commercially important fruits underscores its relevance in food science and phytochemistry.

Table 1: Documented Natural Occurrences of this compound

| Plant Species (Scientific Name) | Family | Plant Part Analyzed | Key Findings & Relative Abundance | Reference(s) |

| Malus domestica (cv. Starkrimson) | Rosaceae | Fruit (Fresh-cut) | Identified as a volatile component. Its relative abundance was shown to be influenced by post-harvest treatments, indicating its dynamic biosynthesis in fruit tissues. | [3][4] |

| Cydonia oblonga Mill. (Quince) | Rosaceae | Fruit | Identified as one of the numerous volatile constituents contributing to the fruit's complex aroma. It is typically found alongside other esters, alcohols, and terpenes. | [5][6][7] |

| Vitis vinifera L. (Grape) | Vitaceae | Flower | Listed as a minor volatile component (0.80%) in the essential oil of the flower in a comprehensive database of essential oil components. | [8] |

The Biosynthetic Pathway: From Fatty Acids to Volatile Esters

The formation of this compound is intricately linked to the lipoxygenase (LOX) pathway, a major metabolic cascade responsible for producing a class of compounds known as green leaf volatiles (GLVs).[9][10] This pathway is typically initiated in response to tissue damage, such as herbivory or mechanical wounding, which disrupts cell membranes and allows enzymes to access their substrates.[11] The biosynthesis is a multi-step enzymatic process.

Causality of the Pathway: The LOX pathway is the established origin for short-chain (typically C6 and C9) unsaturated aldehydes and alcohols in plants.[12] The presence of a C7 ester like trans-2-heptenyl acetate is a logical extension of this pathway. The process begins with the enzymatic breakdown of C18 polyunsaturated fatty acids (PUFAs) like linolenic or linoleic acid. The cleavage of these fatty acids by hydroperoxide lyase (HPL) can generate aldehyde fragments of various lengths. The subsequent reduction and esterification steps are carried out by enzymes with broad substrate specificities, allowing for the formation of a diverse array of volatile esters from the available alcohol and acyl-CoA precursors.

The key enzymatic steps are:

-

Lipid Hydrolysis: Lipases release polyunsaturated fatty acids (e.g., linolenic acid) from cell membranes.

-

Oxygenation by Lipoxygenase (LOX): LOX incorporates molecular oxygen into the fatty acid backbone, creating a hydroperoxide intermediate (e.g., 13-hydroperoxyoctadecatrienoic acid, 13-HPOT).

-

Cleavage by Hydroperoxide Lyase (HPL): HPL cleaves the hydroperoxide intermediate. While this typically yields C6 and C12 fragments, alternative cleavage can produce other aldehydes. To form a C7 precursor, a different starting fatty acid or a variant lyase activity would be required, a subject of ongoing research.

-

Reduction by Alcohol Dehydrogenase (ADH): The resulting aldehyde (trans-2-heptenal) is reduced to its corresponding alcohol, trans-2-hepten-1-ol.

-

Esterification by Alcohol Acyltransferase (AAT): Finally, an AAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the trans-2-hepten-1-ol, forming this compound and releasing Coenzyme A.[13] Plant AATs are known for their ability to utilize a wide range of alcohol and acyl-CoA substrates, which accounts for the vast diversity of esters found in plant aromas.[14]

Caption: Putative biosynthesis via the Lipoxygenase (LOX) pathway.

Analytical Methodologies for Isolation and Identification

The analysis of volatile esters from plant matrices requires sensitive techniques that can handle complex mixtures and low concentrations. The gold standard for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[15] This approach is ideal as it is solventless, highly sensitive, and minimizes the degradation of thermally labile compounds.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating system for the confident identification of this compound.

1. Sample Preparation: a. Collect fresh plant material (e.g., 2-5 g of fruit pulp or flower petals). b. Homogenize the tissue in a sealed container to initiate the enzymatic release of volatiles. For fruit, blending briefly is sufficient. c. Transfer the homogenized sample into a 20 mL headspace vial. d. Rationale: Wounding the tissue is critical to activate the LOX pathway and maximize the release of GLVs for analysis.[11]

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the sealed vial in a heating block or water bath set to 40-60°C. b. Introduce an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace above the sample. Do not let the fiber touch the sample. c. Allow the fiber to adsorb the volatiles for a set period, typically 30-60 minutes. d. Rationale: SPME pre-concentrates the volatile analytes from the headspace onto a solid-phase coating, significantly increasing detection sensitivity. The choice of fiber coating is crucial for effectively trapping the target semi-volatile esters.[7]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately after extraction, insert the SPME fiber into the heated injection port (e.g., 250°C) of the GC-MS. b. Desorb the analytes from the fiber onto the GC column for 3-5 minutes in splitless mode. c. Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm). d. Program the GC oven with a temperature gradient, for example:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp: Increase to 240°C at a rate of 3-5°C/minute.

- Final hold: Hold at 240°C for 5-10 minutes. e. Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of m/z 35-400. f. Rationale: GC separates the complex mixture of volatiles based on their boiling points and polarity. MS fragments the eluted compounds into predictable patterns, creating a mass spectrum that serves as a chemical fingerprint.[15][16]

4. Data Analysis and Identification: a. Identify the target compound by comparing its retention time and mass spectrum with those of an authentic chemical standard. b. In the absence of a standard, tentatively identify the compound by matching its mass spectrum against a reference library (e.g., NIST, Wiley).[8][15] c. Confirm the identification by comparing the calculated Linear Retention Index (LRI) with published values.

Caption: HS-SPME-GC-MS workflow for volatile ester analysis.

Biological Activity and Potential Applications

Specific research into the biological activities of this compound is limited. However, based on the known functions of related volatile esters, several potential roles and applications can be inferred:

-

Antimicrobial Properties: Esters of alkenoic acids have been shown to possess general antifungal properties.[17] It is plausible that trans-2-heptenyl acetate contributes to the plant's defense against microbial pathogens.

-

Insect Communication: As a volatile compound, it may act as a kairomone (attractant) or allomone (repellent) for insects, influencing herbivory and pollination. For instance, the profile of volatiles, including esters, in quince has been studied in relation to infestation by the codling moth.[7]

-

Flavor and Fragrance Industry: Due to its pleasant fruity-green aroma, it is a valuable component in the formulation of nature-identical flavors and fragrances for use in food products, beverages, and cosmetics.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound, primarily identified in fruits of the Rosaceae family, such as apple and quince. Its biosynthesis is rooted in the well-characterized lipoxygenase pathway, which produces a wide range of aroma and defense compounds. The established HS-SPME-GC-MS methodology provides a robust framework for its confident identification and quantification in diverse plant matrices.

Future research should focus on expanding the chemotaxonomic survey of this ester across a wider range of plant families to better understand its distribution. Furthermore, dedicated studies are needed to elucidate its specific biological activities, particularly its role in plant-insect and plant-pathogen interactions. Such investigations could unlock new applications in sustainable agriculture, such as in the development of novel biopesticides or pest attractants.

References

- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (4th ed.). Allured Publishing Corporation. [Link not available for direct download, book reference]

-

Ahmad, S., & Hayat, S. (2020). Nutritional Composition, Phytochemistry and Medicinal Use of Quince (Cydonia oblonga Miller) with Emphasis on its Processed and By-Products. Journal of Food Processing and Technology, 11(6). Available at: [Link]

-

Tsuneya, T., Ishihara, M., Shiota, H., & Shiga, M. (1983). Volatile Components of Quince Fruit (Cydonia oblonga Mill.). Agricultural and Biological Chemistry, 47(11), 2495-2502. Available at: [Link]

-

López, M. L., Gómez, M. P., Díaz, A., Jofré, F., Camina, J. L., & Dambolena, J. S. (2022). Changes in the volatile profile of four cultivars of quince (Cydonia oblonga) produced by codling moth (Cydia pomonella) infestation. Phytochemistry Letters, 49, 187–191. Available at: [Link]

- Grosch, W., & Belitz, H.-D. (2009). Food Chemistry (4th rev. ed.). Springer. [Link not available for direct download, book reference]

-

Gigot, C., Ongena, M., Fauconnier, M.-L., Wathelet, J.-P., du Jardin, P., & Thonart, P. (2010). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnologie, Agronomie, Société et Environnement, 14(3), 451-460. Available at: [Link]

-

Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway. Annual Review of Plant Biology, 53, 275-297. Available at: [Link]

-

Pinto, C., et al. (2021). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Catalysts, 11(1), 101. Available at: [Link]

-

VDOC.PUB. (n.d.). Identification Of Essential Oil Components By Gas Chromatography/mass Spectrometry. Available at: [Link]

-

Scribd. (n.d.). ADAMS - Identification of Essential Oil Components by GC-MS PDF. Available at: [Link]

-

Huhtanen, C. N., & Guy, E. J. (1984). Antifungal Properties of Esters of Alkenoic and Alkynoic Acids. Journal of Food Science, 49(1), 281-281. Referenced in: [Link]

-

Li, Y., et al. (2024). Effects of Different Calcium Preparations on Fresh-Cut Quality and Storage Quality of Starkrimson Apple. Foods, 13(1), 123. Available at: [Link]

-

ResearchGate. (2015). The lipoxygenase pathway in plants. The substrates and products of the.... Available at: [Link]

-

Koeduka, T., et al. (2011). Functional evolution of biosynthetic enzymes that produce plant volatiles. Plant Signaling & Behavior, 6(11), 1739-1743. Available at: [Link]

-

Diablo Analytical. (n.d.). IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. Available at: [Link]

-

Scribd. (n.d.). Identification of Essential Oil Components by Gas Chromatography. Available at: [Link]

-

FEMA. (n.d.). GRAS Substances (4069-4253). Available at: [Link]

-

Souleyre, E. J. F., et al. (2005). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. FEBS Journal, 272(12), 3132-3144. Referenced by iGEM: [Link]

-

Lurie, S., & Watkins, C. B. (2017). Alcohol acyl transferase 1 links two distinct volatile pathways that produce esters and phenylpropenes in apple fruit. The Plant Journal, 90(4), 763-777. Available at: [Link]

-

ResearchGate. (2024). Effects of Different Calcium Preparations on Fresh-Cut Quality and Storage Quality of Starkrimson Apple. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of Different Calcium Preparations on Fresh-Cut Quality and Storage Quality of Starkrimson Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 11. researchgate.net [researchgate.net]

- 12. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. researchgate.net [researchgate.net]

- 15. vdoc.pub [vdoc.pub]

- 16. diabloanalytical.com [diabloanalytical.com]

- 17. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

A Technical Guide to trans-2-Hepten-1-yl Acetate: Exploring its Putative Role as a Green Leaf Volatile

Introduction

Green Leaf Volatiles (GLVs) are a class of biogenic volatile organic compounds (VOCs) released by plants, most notably upon tissue damage.[1][2] These molecules, typically C6 aldehydes, alcohols, and their corresponding esters, are responsible for the characteristic "green" odor of freshly cut grass and damaged leaves.[3] Beyond their familiar scent, GLVs are critical mediators of plant-insect and plant-plant interactions, acting as key signaling molecules in complex ecological networks.[4] They are synthesized via the oxylipin pathway from the oxidative cleavage of fatty acids.[5][6] While the C6 family of GLVs is extensively studied, the broader class of these compounds includes other chain lengths. This guide focuses on trans-2-hepten-1-yl acetate, a C7 acetate ester, and explores its identity and function as a putative green leaf volatile.

This document provides a technical framework for researchers, chemists, and drug development professionals interested in the biosynthesis, ecological significance, and analytical characterization of this and other under-investigated semiochemicals. We will delve into a hypothesized biosynthetic pathway, infer potential ecological roles based on structurally similar compounds, and provide detailed protocols for its analysis and synthesis.

I. Biochemical Profile and a Hypothesized Biosynthetic Pathway

While the biosynthesis of C6 GLVs is well-established, the pathway for C7 analogues like trans-2-hepten-1-yl acetate is less characterized. We can, however, propose a scientifically grounded hypothesis based on the known mechanisms of the oxylipin pathway.

The biosynthesis of GLVs is initiated by mechanical damage or herbivore attack, which triggers the release of polyunsaturated fatty acids from chloroplast membranes.[1][5] For C6 GLVs, the primary precursors are linoleic acid (C18:2) and α-linolenic acid (C18:3).[5] It is plausible that a less common fatty acid with a different chain length or a modification of the standard pathway leads to the formation of C7 volatiles.

The proposed pathway would proceed as follows:

-

Lipoxygenase (LOX) Action : A lipoxygenase enzyme would introduce molecular oxygen into a polyunsaturated fatty acid precursor.

-

Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxide is then cleaved by a hydroperoxide lyase into a C7 aldehyde and a larger fragment.

-

Alcohol Dehydrogenase (ADH) Reduction : The C7 aldehyde, trans-2-heptenal, is subsequently reduced to its corresponding alcohol, trans-2-hepten-1-ol, by an alcohol dehydrogenase.

-

Acetyltransferase (AAT) Esterification : Finally, an acetyltransferase would catalyze the esterification of trans-2-hepten-1-ol with acetyl-CoA to yield trans-2-hepten-1-yl acetate.

Hypothesized Biosynthetic Pathway of trans-2-Hepten-1-yl Acetate

Caption: A hypothesized biosynthetic pathway for trans-2-hepten-1-yl acetate.

II. The Ecological Role of trans-2-Hepten-1-yl Acetate as a Semiochemical

Semiochemicals are signaling molecules that mediate interactions between organisms.[7] GLVs are a well-established class of semiochemicals involved in intricate tritrophic interactions between plants, herbivores, and the natural enemies of herbivores.[4] While direct evidence for the semiochemical function of trans-2-hepten-1-yl acetate is limited, we can infer its potential roles based on its structural similarity to known GLVs.

-

Herbivore-Induced Plant Volatile (HIPV): Upon herbivore feeding, plants release a blend of volatiles that can act as a "call for help."[4] It is plausible that trans-2-hepten-1-yl acetate is a component of such a blend, serving to attract parasitic wasps or predators that target the herbivore.

-

Direct Defense: Some GLVs have been shown to possess antimicrobial and antifungal properties, suggesting a role in direct defense against pathogens that may enter through wounds.[4]

-

Plant-Plant Communication: Airborne GLVs can be perceived by neighboring plants, priming their defenses in preparation for a potential threat.[4]

The precise function of trans-2-hepten-1-yl acetate would be species-specific and context-dependent. Its presence in a volatile blend, along with the ratio of other compounds, would likely determine the behavioral response of receiving organisms.

Inferred Tritrophic Interactions Mediated by trans-2-Hepten-1-yl Acetate

Caption: Potential ecological roles of trans-2-hepten-1-yl acetate in a tritrophic system.

III. Analytical Methodologies

The identification and quantification of trans-2-hepten-1-yl acetate in complex volatile blends require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Chemical and Physical Properties

A summary of the key properties of trans-2-hepten-1-yl acetate is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [8] |

| Molecular Weight | 156.22 g/mol | [8] |

| CAS Number | 16939-73-4 | [9] |

| Appearance | Colorless liquid | [10] |

| Odor Profile | Sweet, waxy, tropical, reminiscent of kiwi and pineapple | [10] |

| Boiling Point | Not available | |

| Flash Point | 73.89 °C | [10] |

| Water Solubility | 158.9 mg/L (estimated) | [11] |

Experimental Protocol 1: Collection of Plant Volatiles

This protocol describes a dynamic headspace collection (push-pull) method for trapping plant volatiles for subsequent GC-MS analysis.

Materials:

-

Glass chamber or oven bag large enough to enclose the plant material

-

Air pump with adjustable flow rate

-

Flow meter

-

Charcoal-filtered air source

-

Volatile collection trap (e.g., glass tube with Porapak Q or Tenax TA adsorbent)

-

Teflon tubing

Procedure:

-

Gently enclose the plant material (e.g., a single leaf or whole plant) in the glass chamber or oven bag.

-

Create an inlet and an outlet in the chamber using Teflon tubing.

-

Connect the inlet to the charcoal-filtered air source via the air pump and flow meter.

-

Connect the outlet to the volatile collection trap.

-

Push charcoal-filtered air into the chamber at a constant flow rate (e.g., 1 L/min).

-

Simultaneously, pull air out of the chamber through the adsorbent trap at a slightly lower flow rate (e.g., 0.8 L/min) to maintain positive pressure.

-

Collect volatiles for a predetermined period (e.g., 1-24 hours).

-

After collection, remove the adsorbent trap and elute the trapped volatiles with a high-purity solvent (e.g., dichloromethane or hexane) or analyze directly via thermal desorption.

Experimental Protocol 2: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 min

-

Ramp: 5 °C/min to 200 °C

-

Ramp: 20 °C/min to 280 °C, hold for 5 min

-

-

Transfer Line Temperature: 280 °C

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-400

Data Analysis:

-

Identify trans-2-hepten-1-yl acetate by comparing its retention time and mass spectrum to an authentic standard.

-

The mass spectrum is expected to show characteristic fragments, including the molecular ion (m/z 156) if present, and fragments corresponding to the loss of the acetate group and cleavages of the alkyl chain.[8][12]

-

Quantify the compound by creating a calibration curve with known concentrations of the standard.

Analytical Workflow Diagram

Caption: Workflow for the analysis of trans-2-hepten-1-yl acetate from plant samples.

IV. Electrophysiological Analysis

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[13] It is a powerful tool for screening the olfactory activity of semiochemicals.

Experimental Protocol 3: Electroantennography (EAG)

Materials:

-

EAG system (amplifier, data acquisition system)

-

Microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., saline solution)

-

Odor delivery system (puff system)

-

Test compound (trans-2-hepten-1-yl acetate) dissolved in a suitable solvent (e.g., hexane) at various concentrations

-

Control (solvent only)

-

Reference compound (e.g., trans-2-hexenal)

Procedure:

-

Antenna Preparation:

-

Excise an antenna from a live, immobilized insect.

-

Cut off the tip of the antenna.

-

Mount the antenna between the two glass capillary electrodes, ensuring good contact with the electrolyte solution.

-

-

Odor Stimulation:

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of air (e.g., 0.5 s) carrying the test compound is injected into the continuous airstream.

-

Deliver a range of concentrations of the test compound, from low to high, with a solvent control puff between each stimulus.

-

Include a reference compound to standardize the responses.

-

-

Data Recording and Analysis:

-

Record the depolarization of the antennal potential (EAG response) for each stimulus.

-

Measure the amplitude of the EAG response (in mV).

-

Normalize the responses to the reference compound or the solvent control.

-

Compare the EAG responses across different concentrations and between male and female insects, if applicable.[14]

-

EAG Experimental Workflow

Caption: A generalized workflow for electroantennography experiments.

V. Chemical Synthesis

To perform analytical and biological studies, a pure standard of trans-2-hepten-1-yl acetate is required. While it may be commercially available from specialty chemical suppliers, a synthetic route may be necessary.[10] A straightforward synthesis involves the acetylation of the corresponding alcohol.

Synthetic Protocol: Acetylation of trans-2-Hepten-1-ol

A common method for this transformation is the reaction of the alcohol with acetic anhydride in the presence of a base or catalyst.

Materials:

-

trans-2-Hepten-1-ol

-

Acetic anhydride

-

Pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst[15]

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure (Conceptual):

-

Dissolve trans-2-hepten-1-ol in the anhydrous solvent in a round-bottom flask.

-

Add the catalyst (e.g., a catalytic amount of DMAP) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Quench the reaction by adding water or a dilute acid solution.

-

Perform a liquid-liquid extraction to isolate the product.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain pure trans-2-hepten-1-yl acetate.

VI. Future Research Directions

The study of trans-2-hepten-1-yl acetate as a green leaf volatile is still in its infancy. Future research should focus on:

-

Confirmation of Biosynthesis: Using labeled precursors and in vitro enzyme assays to confirm the hypothesized biosynthetic pathway in plants.

-

Identification in Nature: Screening the volatile profiles of various plant species, particularly after herbivore damage, to identify natural sources of trans-2-hepten-1-yl acetate.

-

Elucidation of Ecological Function: Conducting behavioral assays with relevant insect species (herbivores, predators, parasitoids) to determine the specific semiochemical role of this compound.

-

Neurophysiological Studies: Employing techniques like single-sensillum recording (SSR) to identify the specific olfactory sensory neurons in insects that respond to trans-2-hepten-1-yl acetate.

VII. References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. How and Why Plants Came to Smell Green: The Origins, Biosynthesis, and Roles of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The oxylipin pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trans-2-Heptenyl acetate [webbook.nist.gov]

- 10. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]

- 11. 2-hepten-1-yl acetate, 1576-79-0 [thegoodscentscompany.com]

- 12. Human Metabolome Database: Showing metabocard for Hept-trans-2-en-1-yl acetate (HMDB0032307) [hmdb.ca]

- 13. mdpi.com [mdpi.com]

- 14. ars.usda.gov [ars.usda.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic data of "Acetic acid trans-2-hepten-1-YL ester"

An In-depth Technical Guide to the Spectroscopic Characterization of Acetic Acid trans-2-hepten-1-yl Ester

Authored by a Senior Application Scientist

Introduction

This compound, also known as (E)-hept-2-en-1-yl acetate, is an organic compound with the molecular formula C₉H₁₆O₂.[1][2] It is recognized as a colorless liquid characterized by a fresh, sweet, and waxy tropical aroma, often reminiscent of kiwi and pineapple.[1][3] This distinct sensory profile makes it a valuable component in the flavor and fragrance industries.[3]

The precise structural elucidation and quality control of such compounds are paramount. Spectroscopic analysis provides the definitive toolkit for confirming molecular structure, identifying impurities, and ensuring batch-to-batch consistency. This guide offers a comprehensive examination of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, grounded in fundamental chemical principles, and provide standardized protocols for data acquisition, reflecting best practices in a modern analytical laboratory.

Molecular Structure Overview

The structure of this compound contains several key features that give rise to its characteristic spectroscopic fingerprint:

-

Ester Functional Group: An acetate group (-O-C(=O)-CH₃) which is a primary site for characteristic IR absorptions and NMR signals.

-

trans (E)-Alkene: A carbon-carbon double bond with a trans configuration, which is discernible in both NMR and IR spectroscopy.

-

Allylic Methylene Group: A -CH₂- group adjacent to both the double bond and the ester oxygen, resulting in a unique chemical shift in NMR.

-

Alkyl Chain: A butyl group (-CH₂CH₂CH₂CH₃) providing a set of aliphatic signals.

Understanding these structural components is the key to interpreting the complex data streams generated by spectroscopic methods and integrating them into a single, coherent structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out connectivity and stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the spectrum is typically recorded at 400 MHz in deuterated chloroform (CDCl₃).[1]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the ester in 0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data and Interpretation

The ¹H NMR spectrum provides a wealth of information. The signals are interpreted based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

| Assigned Proton (Label) | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃-C=O) | 2.05 | Singlet (s) | - | 3H |

| H-b (-CH₂-CH₃) | 0.90 | Triplet (t) | ~7.2 | 3H |

| H-c (-CH₂-CH₂-CH₃) | 1.25-1.40 | Sextet | ~7.2 | 2H |

| H-d (-CH=CH-CH₂-) | 2.03 | Quartet | ~7.0 | 2H |

| H-e (-O-CH₂-) | 4.58 | Doublet (d) | ~6.5 | 2H |

| H-f (-O-CH₂-CH=) | 5.75 | Multiplet (m) | ~15.4, ~6.5 | 1H |

| H-g (-CH=CH-CH₂-) | 5.58 | Multiplet (m) | ~15.4, ~7.0 | 1H |

Interpretation Causality:

-

H-a (2.05 ppm): The singlet corresponds to the three protons of the acetate methyl group. Its position is downfield due to the deshielding effect of the adjacent carbonyl group. It is a singlet as there are no adjacent protons.

-

H-e (4.58 ppm): These two protons are on the carbon directly attached to the ester oxygen, making them highly deshielded. They appear as a doublet due to coupling with the adjacent vinylic proton (H-f).

-

H-f & H-g (5.5-5.8 ppm): These are the vinylic protons on the double bond. Their downfield shift is characteristic of alkene protons. The large coupling constant of ~15.4 Hz between them is definitive proof of a trans stereochemistry. Cis-protons would exhibit a much smaller J-coupling (~10 Hz).

-

H-d (2.03 ppm): These allylic protons are coupled to both the vinylic proton (H-g) and the adjacent methylene group, resulting in a complex splitting pattern, often appearing as a quartet.

-

H-b & H-c (0.9-1.4 ppm): These signals represent the terminal butyl chain and reside in the typical upfield aliphatic region of the spectrum.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz spectrometer, observing at a frequency of ~100 MHz for ¹³C.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Data and Interpretation

| Assigned Carbon (Label) | Typical Chemical Shift (δ, ppm) |

| C H₃-C=O | 21.0 |

| C =O | 170.8 |

| -O-C H₂- | 65.2 |

| -O-CH₂-C H= | 123.5 |

| =C H-CH₂- | 138.0 |

| =CH-C H₂- | 32.1 |

| -C H₂-CH₃ | 31.2 |

| -C H₂-CH₂- | 22.1 |

| -C H₃ | 13.9 |

Interpretation Causality:

-

Carbonyl Carbon (170.8 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two attached oxygen atoms.

-

Alkene Carbons (123.5 & 138.0 ppm): These sp² hybridized carbons appear in the characteristic olefinic region of the spectrum.

-

Oxygenated Carbon (65.2 ppm): The sp³ carbon directly bonded to the ester oxygen is significantly downfield compared to other aliphatic carbons due to the oxygen's electronegativity.

-

Aliphatic Carbons (13.9 - 32.1 ppm): The remaining sp³ carbons of the alkyl chain appear in the upfield region, with predictable shifts based on their distance from the electron-withdrawing functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.[4]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan of the clean salt plates first, which is then automatically subtracted from the sample scan.

Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | C=O Stretch (strong, sharp) | Ester |

| ~1670 | C=C Stretch (medium) | Alkene |

| ~1240 | C-O Stretch (strong) | Ester (acyl-oxygen) |

| ~970 | C-H Out-of-plane bend (strong) | trans-Alkene |

| 2850-3000 | C-H Stretch | Aliphatic (sp³) |

Interpretation Causality:

-

C=O Stretch (~1740 cm⁻¹): This is the most intense and diagnostic peak in the spectrum, providing unambiguous evidence for the carbonyl group of the ester. Its position is characteristic for saturated esters.[4]

-

C-O Stretch (~1240 cm⁻¹): The strong absorption corresponding to the stretching of the C-O bond adjacent to the carbonyl is another key indicator of the ester functional group.

-

C-H bend for trans-alkene (~970 cm⁻¹): This strong, sharp absorption is a definitive marker for a trans-disubstituted double bond. The out-of-plane bending vibration for the corresponding cis-isomer would be found at a much different position (~690 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common method used for volatile compounds like esters.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the ester (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Parameters:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: 1 µL split injection.

-

Temperature Program: Start at 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data and Interpretation

The molecular formula C₉H₁₆O₂ corresponds to a molecular weight of 156.23 g/mol .[2]

| m/z Value | Proposed Fragment | Significance |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 96 | [C₇H₁₂]⁺ | Loss of acetic acid ([M - 60]) |

| 67 | [C₅H₇]⁺ | Allylic cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion (base peak) |

Interpretation Causality:

-

Molecular Ion (m/z 156): The presence of a peak at this m/z confirms the molecular weight of the compound.

-

Loss of Acetic Acid (m/z 96): A characteristic fragmentation pathway for acetates is the elimination of a neutral molecule of acetic acid (mass = 60 amu). This is a strong indicator of an acetate ester.

-

Acylium Ion (m/z 43): The cleavage of the C-O bond to form the [CH₃CO]⁺ ion is a very favorable process for esters.[4] This fragment is often the most abundant peak (the base peak) in the spectrum.

Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the complete spectroscopic characterization.

Key Mass Spectrometry Fragmentations

Caption: Primary fragmentation pathways in EI-MS.

Conclusion: An Integrated Approach

No single spectroscopic technique can provide a complete structural picture. It is the synergy of these methods that provides irrefutable proof of identity. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and stereochemistry. Infrared spectroscopy confirms the presence of key functional groups, particularly the ester and the trans-alkene. Finally, mass spectrometry verifies the molecular weight and reveals fragmentation patterns consistent with the proposed structure. Together, these data streams form a self-validating system that unequivocally confirms the identity of the sample as this compound, ensuring its quality and suitability for its intended applications.

References

-

The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Carboxes. (n.d.). Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Acetic Acid Trans-2-Hepten-1-YL Ester

Abstract

Acetic acid trans-2-hepten-1-YL ester, a volatile organic compound with a characteristic fruity aroma, is primarily recognized for its application in the flavor and fragrance industries. However, a comprehensive understanding of its biological activities remains largely unexplored in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a detailed exploration of the potential biological effects of this aliphatic ester. Drawing upon established principles of toxicology, pharmacology, and chemical ecology of structurally related compounds, this document will serve as a foundational resource for researchers, scientists, and drug development professionals. We will delve into hypothesized mechanisms of action, propose robust experimental designs for validation, and outline potential applications in diverse fields such as insect pest management and cellular biology.

Introduction: Unveiling the Potential of a Volatile Ester

This compound, also known as (E)-2-hepten-1-yl acetate, is a carboxylic acid ester with the molecular formula C9H16O2.[1] Its presence in the natural world is subtle, often contributing to the complex aroma profiles of fruits. While its commercial use is well-documented, its interaction with biological systems is a nascent field of study. The scarcity of direct research necessitates a predictive approach, grounded in the known biological activities of analogous short-chain unsaturated esters and volatile organic compounds (VOCs). This guide will therefore focus on building a scientific framework to investigate its potential as an insect pheromone, a modulator of cellular functions, and an antimicrobial agent.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, waxy, fresh leaf aroma | [1] |

| CAS Number | 16939-73-4 | [1] |

| Boiling Point | ~190 °C (predicted) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Hypothesized Biological Activities and Mechanisms of Action

Based on its chemical structure, we can hypothesize several distinct biological activities for this compound.

Insect Pheromonal Activity

A significant number of acetate esters function as insect pheromones, mediating crucial behaviors such as mating, aggregation, and trail-following.[2][3][4] The volatility and specific stereochemistry of this compound make it a prime candidate for investigation as a semiochemical.

Proposed Mechanism of Action: Insect pheromones are detected by specialized olfactory receptor neurons (ORNs) located in the antennae. The binding of a specific pheromone molecule to its receptor protein triggers a signal transduction cascade, leading to the opening of ion channels and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe and higher brain centers, eliciting a specific behavioral response. The "trans" configuration of the double bond and the length of the carbon chain are critical determinants of its binding affinity and specificity to the receptor.

Caption: Proposed signaling pathway for insect pheromone reception.

Cellular Effects as a Volatile Organic Compound (VOC)

As a VOC, inhalation is a primary route of exposure for this compound. VOCs are known to exert a range of effects on mammalian cells, particularly those of the respiratory and immune systems.[5][6]

Proposed Mechanism of Action: Upon entering the bloodstream via the lungs, this compound can interact with various cell types. Its lipophilic nature allows it to readily cross cell membranes. Inside the cell, it may induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants.[7] This oxidative stress can, in turn, activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Caption: Hypothesized cellular effects of VOC exposure.

Antimicrobial Activity

Short-chain fatty acids and their esters can exhibit antimicrobial properties.[8] Their ability to disrupt microbial cell membranes and interfere with essential metabolic processes makes them potential candidates for novel antimicrobial agents.

Proposed Mechanism of Action: The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, once inside the microbial cell, the ester can be hydrolyzed by microbial esterases, releasing acetic acid and trans-2-hepten-1-ol. The resulting decrease in intracellular pH can inhibit the activity of essential enzymes and disrupt metabolic pathways.

Experimental Protocols for Validation

To validate the hypothesized biological activities, a series of well-defined in vitro and in vivo experiments are necessary.[9][10][11]

Evaluation of Insect Pheromonal Activity

A phased approach is recommended, starting with electrophysiological assays and progressing to behavioral studies.

4.1.1. Electroantennography (EAG)

-

Objective: To determine if the antennae of a target insect species are responsive to this compound.

-

Methodology:

-

Excise the antenna from a live, immobilized insect.

-

Mount the antenna between two electrodes connected to a high-impedance amplifier.

-

Deliver a puff of air containing a known concentration of the test compound over the antenna.

-

Record the resulting electrical potential (depolarization) from the antenna.

-

Use a solvent blank as a negative control and a known pheromone as a positive control.

-

-

Data Analysis: Compare the amplitude of the EAG response to the test compound with the controls. A significantly larger response to the test compound indicates antennal sensitivity.

4.1.2. Behavioral Bioassays (Wind Tunnel)

-

Objective: To assess the behavioral response of insects to the test compound.

-

Methodology:

-

Place insects at the downwind end of a wind tunnel.

-

Introduce a controlled plume of the test compound from a source at the upwind end.

-

Observe and quantify insect behaviors such as upwind flight, casting, and landing at the source.

-

Include negative (solvent) and positive (known pheromone) controls.

-

-

Data Analysis: Statistically compare the percentage of insects exhibiting each behavior in response to the test compound and controls.

Caption: Experimental workflow for pheromone validation.

In Vitro Cellular and Toxicological Assays

A panel of in vitro assays using relevant cell lines can elucidate the potential cellular effects and toxicity of this compound.

4.2.1. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration at which the compound becomes toxic to cells.

-

Cell Lines: Human lung epithelial cells (e.g., A549), human macrophages (e.g., THP-1).

-

Methodology:

-

Culture cells in 96-well plates.